molecular formula C10H11ClN2O B11817642 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11817642
M. Wt: 210.66 g/mol
InChI Key: DUWOTILZZZBIMI-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical building block of interest in medicinal and agrochemical research. This compound features a pyrrolidine ring substituted with a formyl group and a 6-chloropyridin-3-yl moiety. The chloropyridine group is a privileged structure in the synthesis of active molecules, notably in the development of insecticides such as imidacloprid analogues . The aldehyde functional group is highly reactive and serves as a key handle for further chemical modifications, primarily through condensation with amines to form Schiff base ligands or iminopyridine complexes, which are valuable in coordination chemistry . Researchers can utilize this compound as a versatile precursor for the construction of more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H11ClN2O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2

InChI Key

DUWOTILZZZBIMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method leverages a Ugi four-component reaction (Ugi-4CR) to assemble the pyrrolidine scaffold. A representative procedure involves:

  • Reactants : 6-Chloropyridin-3-amine, pyrrolidine-1-carbaldehyde, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., 3-bromopropanoic acid).

  • Conditions : Methanol solvent, room temperature, 15–20 hours.

  • Mechanism : The aldehyde component (pyrrolidine-1-carbaldehyde) condenses with the amine (6-chloropyridin-3-amine), followed by nucleophilic addition of the isocyanide and carboxylic acid to form a peptoid-like intermediate.

Key Data

StepReagents/ConditionsYieldReference
Ugi-4CRMeOH, RT, 15 h65–85%
Post-cyclizationCH₃SO₃H/CH₃CN, 25°C, 12 h45–91%

Advantages : High atom economy, single-step complexity reduction.
Limitations : Requires precise stoichiometry and purification of intermediates.

Pyrrolidine Ring Formation via Cyclization

Reaction Pathway

The pyrrolidine core is constructed via cyclization of γ-amino aldehydes or ketones. A notable approach involves:

  • Starting Material : 3-Bromo-2-methylpropionyl chloride and L-proline.

  • Conditions : Shotton-Bauman reaction (diethyl ether, −78°C to RT).

  • Mechanism : Nucleophilic substitution forms a bicyclic intermediate, which is hydrolyzed and oxidized to introduce the aldehyde group.

Example Protocol

  • Cyclization : React L-proline with 3-bromo-2-methylpropionyl chloride in diethyl ether at −78°C.

  • Oxidation : Treat the intermediate with RuCl₃ or NaIO₄ to generate the aldehyde.

Key Data

StepReagents/ConditionsYieldReference
CyclizationEt₂O, −78°C52%
OxidationRuCl₃, H₂O86%

Advantages : Stereochemical control via chiral starting materials.
Limitations : Low yields in cyclization steps.

Cross-Coupling of Pre-Formed Pyrrolidine and Chloropyridine

Reaction Pathway

This strategy involves coupling a pyrrolidine-1-carbaldehyde derivative with a halogenated pyridine via metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Example

  • Reactants : Pyrrolidine-1-carbaldehyde boronic ester and 3-bromo-6-chloropyridine.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Buchwald-Hartwig Amination Example

  • Reactants : 3-Bromo-6-chloropyridine and pyrrolidine-1-carbaldehyde.

  • Conditions : Pd₂(dba)₃, XantPhos, t-BuONa, toluene, 110°C.

Key Data

MethodCatalystYieldReference
SuzukiPd(PPh₃)₄68%
BuchwaldPd₂(dba)₃71%

Advantages : Modularity and scalability.
Limitations : Requires halogenated pyridine precursors.

Oxidation of Pyrrolidine Alcohols

Reaction Pathway

The aldehyde group is introduced via oxidation of a hydroxymethylpyrrolidine intermediate.

Oxidation Protocol

  • Hydroxymethylation : Treat 2-(6-chloropyridin-3-yl)pyrrolidine with paraformaldehyde under basic conditions.

  • Oxidation : Use Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO).

Key Data

StepReagents/ConditionsYieldReference
HydroxymethylationParaformaldehyde, K₂CO₃75%
OxidationDMP, CH₂Cl₂88%

Advantages : High functional group tolerance.
Limitations : Over-oxidation risks.

Comparative Analysis of Methods

MethodYield RangeComplexityScalability
Ugi-4CR45–91%ModerateHigh
Cyclization52–86%HighLow
Cross-Coupling68–71%ModerateModerate
Oxidation75–88%LowHigh

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds, including 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde, exhibit significant anticancer properties. For instance, pyrrolidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown that certain modifications to the pyrrolidine structure can enhance cytotoxicity towards cancer cells, making them potential candidates for cancer therapy .

Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

Synthesis of Heterocyclic Compounds
This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex nitrogen-containing frameworks through multicomponent reactions. Researchers have successfully utilized this compound in synthesizing novel pyrimidine and pyrazole derivatives, which are known for their diverse biological activities .

Reactivity in Multicomponent Reactions
The compound's reactivity makes it suitable for use in multicomponent reactions, leading to the formation of complex molecular architectures with potential applications in drug discovery. The ability to incorporate different functional groups allows chemists to tailor compounds for specific biological targets .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of pyrrolidine derivatives, researchers synthesized a series of compounds based on this compound. The results indicated a promising cytotoxic effect against breast cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds revealed that they significantly reduced inflammation in animal models by inhibiting COX-2 activity. The study provided evidence supporting the potential use of these compounds in treating chronic inflammatory conditions such as arthritis .

Data Table: Summary of Applications

Application TypeDescriptionNotable Findings
Anticancer ActivityPotential to inhibit cancer cell proliferationSignificant cytotoxicity against breast cancer cells
Anti-inflammatory PropertiesInhibition of COX enzymes leading to reduced inflammationComparable efficacy to established anti-inflammatory drugs
Organic SynthesisIntermediate for synthesizing heterocyclic compoundsSuccessful formation of novel pyrimidine derivatives
Multicomponent ReactionsReactivity allows for complex molecular architecturesTailored compounds for specific biological targets

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the aldehyde group play crucial roles in its binding to proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

2-(1-Propylpyrrolidin-3-yl)pyridine ()

  • Structure : Pyrrolidine substituted with a pyridine ring at position 3 and a propyl group at position 1.
  • Key Differences : Lacks the carbaldehyde group and the 6-chloro substitution on the pyridine ring.
  • Implications : The absence of the aldehyde reduces its utility in reactions requiring electrophilic centers. The propyl group may enhance lipophilicity compared to the carbaldehyde-containing compound .

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Cyah) ()

  • Structure : A bicyclic pyrrolidine analog fused with an azabicyclo framework.
  • The 6-chloropyridinyl group is retained, but the absence of a carbaldehyde reduces reactivity .

Functional Group Analogues

N-((6-Chloropyridin-3-yl)methyl)ethanamine ()

  • Structure : A linear amine derivative with a 6-chloropyridinylmethyl group.
  • The primary amine group offers distinct reactivity, such as salt formation or amidation .

(E)-N-(1-((6-Chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide ()

  • Structure : A sulfonamide derivative with a 6-chloropyridinylmethyl group and an imine linkage.
  • Key Differences : The sulfonamide and imine groups introduce strong hydrogen-bonding capabilities and metabolic stability, whereas the carbaldehyde in the target compound offers electrophilic reactivity for further derivatization .

Aldehyde-Containing Analogues

6-Chloropicolinaldehyde ()

  • Structure : Pyridine-2-carbaldehyde with a 6-chloro substituent.
  • Key Differences : While both compounds contain a chloropyridinyl-aldehyde motif, the absence of a pyrrolidine ring in 6-chloropicolinaldehyde limits its application in designing conformationally constrained molecules. The aldehyde group’s position (pyridine-2 vs. pyrrolidine-1) also alters steric and electronic profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Reactivity/Applications
This compound Pyrrolidine 6-Chloropyridin-3-yl (C2), Carbaldehyde (C1) Aldehyde, Chloropyridine Condensation reactions, drug intermediates
2-(1-Propylpyrrolidin-3-yl)pyridine Pyrrolidine Pyridine (C3), Propyl (C1) Amine, Aromatic Ligand design, catalysis
Cyah Azabicyclo[2.2.1] 6-Chloropyridin-3-yl (C2) Amine, Chloropyridine Conformationally restricted scaffolds
6-Chloropicolinaldehyde Pyridine Carbaldehyde (C2), Chloro (C6) Aldehyde, Chloropyridine Cross-coupling reactions
N-((6-Chloropyridin-3-yl)methyl)ethanamine Linear amine 6-Chloropyridinylmethyl, Ethylamine Primary amine Metabolite studies, agrochemicals

Research Findings and Implications

  • Reactivity: The carbaldehyde group in the target compound enables Schiff base formation, a feature absent in non-aldehyde analogues like Cyah or propylpyrrolidine derivatives .
  • Biological Interactions : The pyrrolidine ring’s flexibility may enhance binding to biomacromolecules compared to rigid bicyclic structures .
  • Synthetic Utility : Compared to 6-chloropicolinaldehyde, the pyrrolidine core offers a platform for stereochemical diversification, critical in medicinal chemistry .

Biological Activity

2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and various pharmacological effects observed in recent studies.

Molecular Structure:

  • Molecular Formula: C10H10ClN3O
  • Molecular Weight: 227.66 g/mol
  • IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves the condensation of pyrrolidine derivatives with chlorinated pyridine precursors. Common reagents include:

  • Solvents: Dimethylformamide (DMF)
  • Catalysts: Triethylamine

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has shown promise in anticancer research. A study focusing on pyrrolidine derivatives reported their effectiveness in inhibiting cancer cell proliferation, particularly in breast cancer models. The mechanism involves the modulation of cell cycle regulators and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrrolidine derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation: It has been suggested that this compound can modulate receptor activity, influencing cellular signaling pathways associated with cancer and infection responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrrolidine derivatives is essential.

Compound NameBiological ActivityMechanism
2-(4-Chlorophenyl)pyrrolidineAntimicrobialEnzyme inhibition
2-(5-Methylpyridin-3-yl)pyrrolidineAnticancerApoptosis induction
2-(6-Chloroquinolin-4-yl)pyrrolidineAnti-inflammatoryCytokine modulation

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including the target compound. Results indicated a significant reduction in bacterial growth for certain strains when treated with concentrations as low as 10 µM .
  • Cancer Cell Proliferation Inhibition : Another research project focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation effectively at concentrations ranging from 5 to 20 µM, with IC50 values indicating strong potency compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(6-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving 6-chloropyridine derivatives and pyrrolidine precursors. For example, analogous syntheses of methyl 2-(6-chloropyridin-3-yl)acetate (CAS 717106-69-9) involve esterification under acidic conditions . Optimization may include varying solvents (e.g., DMF or THF), catalysts (e.g., Pd for cross-coupling), and temperature gradients (80–120°C) to enhance regioselectivity. Monitoring intermediates via TLC or HPLC ensures reaction progress.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • Spectroscopy: Use 1H^1H/13C^{13}C NMR to confirm proton/carbon environments, particularly the aldehyde proton (~9.8 ppm) and pyrrolidine ring signals. IR spectroscopy verifies the C=O stretch (~1700 cm1^{-1}).
  • Crystallography: Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry . ORTEP-3 generates graphical representations of thermal ellipsoids for clarity . Validate structures using checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Spill Management: Absorb spills with sand/vermiculite, transfer to sealed containers, and dispose as hazardous waste .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition into CO/NOx_x .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with analogs like UB-165, a nicotinic receptor agonist containing 6-chloropyridin-3-yl, to infer binding motifs .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., α4β2 nAChR). Parameterize the aldehyde group for hydrogen bonding with receptor residues .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

  • Methodological Answer:

  • Iterative Validation: Re-run NMR/XRD under standardized conditions (e.g., solvent, temperature) to exclude artifacts .
  • Cross-Technique Correlation: If DFT-predicted 13C^{13}C shifts conflict with NMR, validate via HSQC/HMBC to assign carbons unambiguously. For crystallographic outliers, refine data with SHELXL’s TWIN/BASF commands to address twinning .

Q. In pharmacological studies, what in vitro/in vivo models are suitable for evaluating the neuroactive potential of this compound?

  • Methodological Answer:

  • In Vitro: Use rat striatal synaptosomes to measure dopamine release, as done for UB-165, a structurally related agonist .
  • In Vivo: Employ zebrafish or rodent models to assess locomotor activity modulation. Dose-response curves (0.1–10 mg/kg) can identify EC50_{50} values, while microdialysis quantifies neurotransmitter levels in brain regions .

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